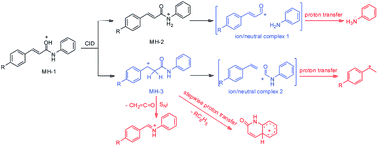Intriguing roles of reactive intermediates in dissociation chemistry of N-phenylcinnamides†
Organic & Biomolecular Chemistry Pub Date: 2012-07-13 DOI: 10.1039/C2OB26011E
Abstract
In ![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) CHCO+/
CHCO+/![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) CH2]. However, in this case, electron-donating groups expedited the proton transfer reaction from the charged to the neutral partner to eliminate
CH2]. However, in this case, electron-donating groups expedited the proton transfer reaction from the charged to the neutral partner to eliminate

Recommended Literature
- [1] A two-fold 3D interpenetrating cyanido-bridged network based on the octa-coordinated [Mo(CN)8]4− building block†
- [2] Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate)†
- [3] Combining site-directed spin labeling in vivo and in-cell EPR distance determination†
- [4] Direct sulfonylation of BODIPY dyes with sodium sulfinates through oxidative radical hydrogen substitution at the α-position†
- [5] Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents
- [6] Application of a bodipy–C70 dyad in triplet–triplet annihilation upconversion of perylene as a metal-free photosensitizer†
- [7] Analytical viewpoint. Determination of organosulfur compounds and amino acid–mustard conjugates by liquid chromatography with amperometric detection
- [8] Isolation and characterisation of Cs-symmetry C60Me5O2OH, the first methylated fullerenol; a bis-epoxide with two oxygens in a pentagonal ring
- [9] Radical reactions promoted by trivalent tertiary phosphines
- [10] Multiplexed pressure sensing with elastomer membranes










